Neodihydrohistrionicotoxin
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Overview
Description
Neodihydrohistrionicotoxin is a chemical compound known for its unique properties and applications in various fields It is a derivative of histrionicotoxin, which is a naturally occurring toxin found in the skin of certain frogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodihydrohistrionicotoxin typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the core structure: This involves the construction of the core bicyclic structure through a series of cyclization reactions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Neodihydrohistrionicotoxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.
Scientific Research Applications
Neodihydrohistrionicotoxin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is used to investigate the biological effects of toxins and their interactions with biological systems.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
Neodihydrohistrionicotoxin exerts its effects by interacting with specific molecular targets and pathways. It primarily targets nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. By binding to these receptors, this compound can modulate their activity, leading to various physiological effects. This mechanism of action makes it a valuable tool for studying the nervous system and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Histrionicotoxin: The parent compound from which neodihydrohistrionicotoxin is derived.
Nicotine: Another compound that targets nicotinic acetylcholine receptors.
Neonicotinoids: A class of insecticides that also target nicotinic acetylcholine receptors.
Uniqueness
This compound is unique due to its specific structure and the way it interacts with nicotinic acetylcholine receptors. Unlike other similar compounds, it has a distinct binding affinity and selectivity, making it a valuable tool for scientific research.
Properties
CAS No. |
55475-52-0 |
---|---|
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2S,6R,10S,11S)-11-[(1Z)-buta-1,3-dienyl]-2-[(Z)-pent-2-en-4-ynyl]-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H27NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1,4-7,12,16-18,20-21H,2,8-11,13-15H2/b7-5-,12-6-/t16-,17-,18+,19-/m1/s1 |
InChI Key |
FQIWPVJJYOOITJ-AFVFYVOOSA-N |
Isomeric SMILES |
C=C/C=C\[C@@H]1[C@H](CCC[C@]12CCC[C@H](N2)C/C=C\C#C)O |
Canonical SMILES |
C=CC=CC1C(CCCC12CCCC(N2)CC=CC#C)O |
Origin of Product |
United States |
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